
1,3,5-Tribromo-2,4,6-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2,4,6-trinitrobenzene is an aromatic compound characterized by the presence of three bromine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products include compounds with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1,3,5-tribromo-2,4,6-triaminobenzene.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitrobenzene: Lacks the bromine atoms but shares the nitro groups.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar structure but with chlorine atoms instead of bromine.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of bromine atoms.
Uniqueness: 1,3,5-Tribromo-2,4,6-trinitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83430-12-0 |
|---|---|
Molekularformel |
C6Br3N3O6 |
Molekulargewicht |
449.79 g/mol |
IUPAC-Name |
1,3,5-tribromo-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 |
InChI-Schlüssel |
OMSXTIDIERRLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


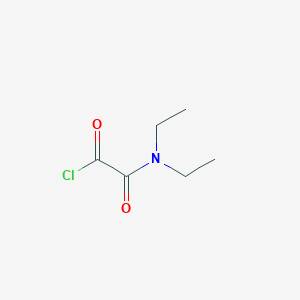
methylsilane](/img/structure/B14405684.png)
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)

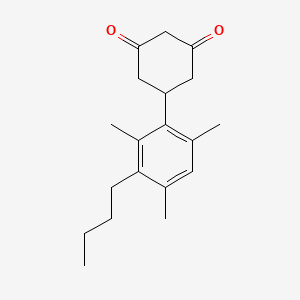
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
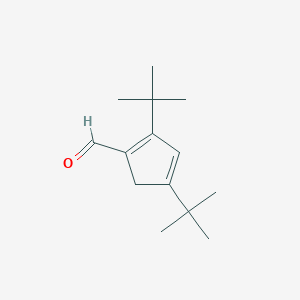
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)

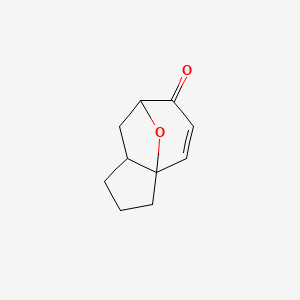
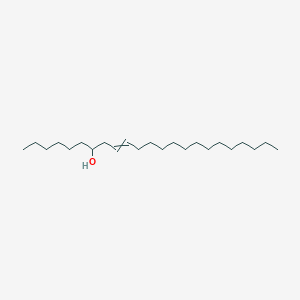
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)

![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
